N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}CYCLOPROPANECARBOXAMIDE is a complex organic compound that features a unique combination of thiophene, triazole, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene, triazole, and thiazole intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include hydrazine, thiourea, and various alkylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole and thiazole rings can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the triazole ring can produce dihydrotriazole derivatives .
Scientific Research Applications
N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}CYCLOPROPANECARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features and biological activity.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: Its ability to interact with various biological targets makes it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene sulfoxide and thiophene sulfone.
Triazole Derivatives: Compounds with the triazole ring, such as 1,2,4-triazole and its derivatives.
Thiazole Derivatives: Compounds featuring the thiazole ring, such as thiazole and its various substituted forms.
Uniqueness
N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}CYCLOPROPANECARBOXAMIDE is unique due to its combination of three different heterocyclic rings, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C14H14N4OS2 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H14N4OS2/c19-13(9-3-4-9)15-6-5-10-8-21-14-16-12(17-18(10)14)11-2-1-7-20-11/h1-2,7-9H,3-6H2,(H,15,19) |
InChI Key |
CMWIKAVLFDCILG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
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